molecular formula C16H8 B1345706 5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene CAS No. 53397-65-2

5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene

Cat. No.: B1345706
CAS No.: 53397-65-2
M. Wt: 200.23 g/mol
InChI Key: JFYLRMKUYCIWMX-UHFFFAOYSA-N
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Description

5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene (CAS: 53397-65-2) is the smallest cyclophane with alternate arylene-ethynylene linkages . Its structure features two benzene rings fused to an eight-membered cyclooctene core containing two highly strained acetylenic bonds (C≡C) with a bond angle of 155.7°, as confirmed by X-ray crystallography . The compound exhibits significant reactivity due to its bent sp-hybridized carbons, making it a valuable precursor in synthetic chemistry.

Properties

IUPAC Name

tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-2,10-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYLRMKUYCIWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C#CC3=CC=CC=C3C#CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201560
Record name Dibenzo(a,e)cyclooctene, 5,6,11,12-tetradehydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53397-65-2
Record name Dibenzo(a,e)cyclooctene, 5,6,11,12-tetradehydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053397652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(a,e)cyclooctene, 5,6,11,12-tetradehydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Double Elimination Protocol

A seminal method for synthesizing 5,6,11,12-tetradehydrodibenzo[a,e]cyclooctene involves a one-pot double elimination protocol starting from ortho-(phenylsulfonylmethyl)benzaldehyde. This approach achieves the target molecule in approximately 61% yield through oxidative dimerization.

  • Mechanism Highlights:
    • Initial carbon-carbon bond formation occurs between sp³ carbons.
    • Stepwise conversion from sp³ to sp² and finally to sp carbons bypasses difficulties in direct terminal acetylene coupling.
    • Wittig-Horner-type coupling is crucial for carbon-carbon bond formation.
    • Generation of (E)-vinylsulfone moieties facilitates effective cyclization.
    • Syn-elimination of vinylsulfone groups in the cyclized intermediate forms the acetylenic bonds.

This method is notable for its efficiency in constructing the smallest cyclophane with alternating arylene-ethynylene linkages and is well-documented in the literature.

One-Pot Treatment of Formyl Sulfones with Phosphoryl Chloride and Strong Bases

Another advanced synthetic route involves the one-pot treatment of formyl sulfones with diethyl chlorophosphate and lithium hexamethyldisilazide (LiHMDS), followed by lithium diisopropylamide (LDA). This method allows the synthesis of both symmetrically and unsymmetrically substituted 5,6,11,12-tetradehydrodibenzo[a,e]cyclooctenes.

  • Process Details:

    • Formyl sulfones bearing various substituents are converted to vinyl sulfone intermediates.
    • Subsequent treatment with LDA induces cyclization to the diyne.
    • Isolation of heterocoupled vinyl sulfone intermediates enables stepwise synthesis of unsymmetrical derivatives.
    • This method provides access to a variety of substituted derivatives, expanding the compound's utility.
  • Analytical Findings:

    • UV–vis absorption spectra and cyclic voltammetry studies reveal the electronic effects of substituents.
    • The substituents influence reactivity in click reactions and nucleophilic/electrophilic additions.

This approach is highly versatile and has been reported with detailed mechanistic and property analyses.

Bromination and Subsequent Elimination from Tetrahydrodibenzo[a,e]cyclooctene Precursors

A classical synthetic route involves the preparation of 5,11-dibromo-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene, followed by elimination reactions to generate the tetradehydro derivative.

  • Procedure Overview:

    • Starting from α,α'-dibromo-o-xylene or 1,2-bis(bromomethyl)benzene, the tetrahydrocyclooctene is synthesized.
    • Bromination with N-bromosuccinimide (NBS) in carbon tetrachloride under controlled conditions introduces bromine atoms at the 5 and 11 positions.
    • Treatment with strong bases such as potassium tert-butoxide induces elimination to form the strained diyne system.
  • Reaction Conditions:

    • Conducted under inert atmosphere (argon).
    • Use of flame-dried glassware to prevent moisture interference.
    • Careful temperature control to avoid side reactions.

This method is well-established and documented in Organic Syntheses protocols, providing a reliable route to the target compound.

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
One-Pot Double Elimination Protocol ortho-(phenylsulfonylmethyl)benzaldehyde Oxidative dimerization, Wittig-Horner coupling ~61 Efficient, direct formation of diyne Requires careful control of elimination
Formyl Sulfone One-Pot Treatment Formyl sulfones with various substituents Diethyl chlorophosphate, LiHMDS, LDA Variable Versatile, allows substituted derivatives Multi-step, sensitive to substituents
Bromination-Elimination α,α'-Dibromo-o-xylene derivatives NBS, CCl4, potassium tert-butoxide Moderate Classical, well-documented Multi-step, requires inert atmosphere
  • The double elimination protocol circumvents the challenge of direct sp carbon coupling by sequentially converting sp³ to sp carbons, which is critical for forming the strained diyne ring.

  • The formyl sulfone method enables the synthesis of unsymmetrically substituted derivatives by isolating heterocoupled vinyl sulfone intermediates, expanding the chemical diversity of the compound class.

  • Spectroscopic and electrochemical studies of substituted derivatives reveal that electronic effects of substituents significantly influence the compound's reactivity and properties, which is important for tailoring the molecule for specific applications.

  • Bromination and elimination methods provide a robust synthetic route but require stringent reaction conditions to avoid decomposition or side reactions due to the high ring strain in the product.

The preparation of this compound involves sophisticated synthetic strategies that address the challenges posed by the compound’s strained cyclic diyne structure. The most prominent methods include the one-pot double elimination protocol, the formyl sulfone one-pot treatment with strong bases, and classical bromination-elimination sequences. Each method offers unique advantages in terms of yield, versatility, and substrate scope, supported by detailed mechanistic insights and analytical characterizations. These preparation methods form the foundation for further exploration of this compound in organic synthesis, materials science, and medicinal chemistry.

Chemical Reactions Analysis

Copper-Free Click Chemistry

TDBC participates in strain-promoted azide-alkyne cycloaddition (SPAAC) without toxic copper catalysts :

text
TDBC + Azide → Triazole-linked conjugate

Applications :

  • Bioconjugation of azido-biomolecules .
  • Polymer functionalization under physiological conditions .
PropertyTDBC-Based SPAACCu-Catalyzed Click
ToxicityLow (no copper)High
Reaction RateModerate (~10⁻² M⁻¹s⁻¹) Fast (~10³ M⁻¹s⁻¹)
In Vivo CompatibilitySuitable Limited

Organometallic Reactions

TDBC reacts with transition metals to form complexes:

  • Cobalt-mediated trimerization : With [CpCo(CO)₂], TDBC forms beltenes (C₃₀H₁₈ cobalt complexes) .
  • Silver coordination : Ag(I) triflate binds TDBC in a 1:2 stoichiometry, with each silver atom coordinating two alkyne units .

Key Data :

  • Beltene formation occurs at 60°C in toluene .
  • X-ray structures confirm η²-coordination of alkynes to Ag(I) .

Substitution Reactions

Functionalized TDBC derivatives are synthesized via:

  • Stepwise coupling of substituted formyl sulfones .
  • Lithium diisopropylamide (LDA)-mediated elimination to install diverse substituents .

Example :

text
R¹-substituted sulfone + R²-substituted sulfone → Unsymmetrical TDBC derivative
Substituent (R¹/R²)YieldHOMO-LUMO Gap (eV)
-OMe/-NO₂45%1.58
-Ph/-Ph65%2.01

Photochemical and Thermal Behavior

  • Diels-Alder reactivity : TDBC acts as a dienophile under UV light, forming fused polycyclic compounds .
  • Thermal stability : Decomposes above 110°C, limiting high-temperature applications .

Electronic Properties :

Derivativeλₐᵦₛ (nm)Fluorescence Quantum Yield
Parent TDBC3200.12
Donor-acceptor TDBC4500.38

Scientific Research Applications

5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene is a polycyclic compound with diverse applications in organic synthesis, material science, photovoltaic applications, and medicinal chemistry . Its unique structure and properties make it a valuable component in various research and development fields .

Applications

Organic Synthesis
this compound serves as a key intermediate in the synthesis of complex organic molecules . It is valuable for chemists developing new pharmaceuticals and agrochemicals . A new method for constructing this compound is based on a one-pot double elimination protocol . The target molecule, the smallest cyclophane with an alternate arylene-ethynylene linkage, can be synthesized in 61% yield through oxidative dimerization of ortho-(phenylsulfonylmethyl)benzaldehyde .

Material Science
The unique structure of this compound contributes to the development of advanced materials like polymers and composites . These materials can enhance the performance of products in industries such as automotive and aerospace .

Photovoltaic Applications
The properties of this compound are explored in the design of organic solar cells, where it can improve energy conversion efficiency, offering a more sustainable energy solution .

Medicinal Chemistry
Researchers are investigating this compound's potential as a scaffold for drug design, particularly in targeting specific biological pathways, which could lead to innovative treatments for various diseases .

Mechanism of Action

The mechanism by which 5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene exerts its effects is primarily through its interactions with molecular targets and pathways. The compound can intercalate into DNA, disrupting its normal function and leading to potential anticancer effects. Additionally, it can interact with enzymes and receptors, modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

5,6,11,12-Tetrahydrodibenzo[a,e]cyclooctene (CAS: 1460-59-9)

  • Structure : The saturated analog (C₁₆H₁₆) lacks acetylenic bonds, adopting a tub-shaped conformation in its neutral state .
  • Synthesis : Prepared via reductive coupling of α,α'-dibromo-o-xylene using lithium in tetrahydrofuran .
  • Reactivity : Unlike its tetradehydro counterpart, it undergoes skeletal rearrangements with alkyllithiums to form dibenzopentalenes . Radical anions of both compounds exhibit planarized structures, as shown by ESR studies .
  • Applications : Used in conformational studies (NMR and gas-phase analyses) but lacks the strained alkyne reactivity critical for cycloadditions.

sym-Dibenzocyclooctatetraene (TBCOT) and Octaphenyl-TBCOT (OPTBCOT)

  • Structure : TBCOT contains a fully conjugated cyclooctatetraene (COT) ring fused to two benzene units. OPTBCOT incorporates eight phenyl groups, increasing steric bulk .
  • Synthesis: OPTBCOT is synthesized via Diels-Alder cycloaddition between tetradehydrodibenzo[a,e]cyclooctene and tetraphenylcyclopentadienone .
  • Reactivity : TBCOT derivatives are studied for their electronic properties, while OPTBCOT's steric hindrance limits participation in further reactions compared to the more accessible tetradehydro compound .

Dibenzo[a,e]cyclooctene (Non-Dehydro Analog)

  • Structure : A fully saturated eight-membered ring without ethynylene linkages.
  • Synthesis : Generated via bromination/dehydrohalogenation of tetrahydrodibenzo[a,e]cyclooctene .
  • Reactivity: Lacks the strained alkynes of the tetradehydro derivative, making it inert in reactions requiring acetylenic bond activation (e.g., Diels-Alder or Sonogashira couplings) .

5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene

  • Cycloadditions : Reacts with [CpCo(CO)₂] to form beltenes, cobalt-containing macrocycles .
  • Halogenation: Forms dihalo-substituted dibenzopentalenes (e.g., with I₂ or IBr), enabling cross-coupling reactions (Suzuki, Sonogashira) to synthesize π-expanded oligomers .
  • Thermal Properties : High strain energy from bent acetylenic bonds contributes to unique thermal expansion behavior in polymer matrices .

Comparative Reactivity Table

Compound Key Functional Groups Reactivity Highlights Applications
Tetradehydrodibenzo[a,e]cyclooctene Strained C≡C bonds Diels-Alder, halogenation, radical anion formation Macrocycle synthesis, OLED materials
Tetrahydrodibenzo[a,e]cyclooctene Saturated C-C bonds Skeletal rearrangements to pentalenes Conformational studies
TBCOT Conjugated COT ring Electronic structure studies Organic electronics
OPTBCOT Phenyl-substituted COT Sterically hindered reactivity Niche photochemical applications

Physicochemical Properties

  • LogP (Tetradehydro) : 2.8 (moderate hydrophobicity) .
  • Ionization Energy : 7.76 eV, indicative of stability under electronic excitation .
  • McGovern Volume : 160.720 ml/mol, reflecting compact cyclophane geometry .

Biological Activity

5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene (often referred to as TDBCO) is a polycyclic aromatic hydrocarbon notable for its unique structural properties and potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological implications based on diverse research findings.

Structural Characteristics

TDBCO is characterized by its rigid and planar structure, featuring an eight-membered ring with alternating single and double bonds. This configuration contributes to its stability and reactivity, making it a valuable intermediate in organic synthesis and a candidate for developing novel functional materials . The compound's unique geometry allows for various interactions with biological systems, which are critical in understanding its biological activity.

Synthesis of TDBCO

The synthesis of TDBCO has been achieved through several methods, including:

  • Cyclization Reactions : Utilizing formyl sulfones treated with diethyl chlorophosphate and lithium hexamethyldisilazide followed by lithium diisopropylamide to yield various substituted forms of TDBCO .
  • Electrochemical Methods : Recent studies have demonstrated the electrochemical properties of TDBCO, which can be manipulated through redox reactions to enhance its functional applications .

Anticancer Properties

Research indicates that TDBCO derivatives exhibit significant anticancer activity. For instance, studies have shown that certain substituted forms of TDBCO can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The presence of electron-donating groups has been linked to enhanced cytotoxicity against specific cancer cell lines .

Antimicrobial Activity

TDBCO has also been investigated for its antimicrobial properties. The compound's ability to disrupt microbial membranes suggests potential applications in developing new antimicrobial agents. Experimental results indicate that TDBCO derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing efficacy .

Mechanistic Studies

Mechanistic studies using UV-vis spectroscopy and cyclic voltammetry have provided insights into how TDBCO interacts with biological molecules. These studies suggest that the compound can form complexes with nucleophiles such as DNA and proteins, potentially leading to alterations in their function .

Case Studies

  • Anticancer Activity : A study evaluating the cytotoxic effects of substituted TDBCO on human breast cancer cells demonstrated that compounds with specific substituents significantly inhibited cell proliferation compared to controls. The mechanism was attributed to increased reactive oxygen species (ROS) generation leading to cell death.
  • Antimicrobial Efficacy : In another study, various derivatives of TDBCO were tested against Staphylococcus aureus and E. coli. Results showed that certain substitutions enhanced antimicrobial activity, suggesting that structural modifications can optimize efficacy against resistant strains.

Research Findings Summary Table

Study Focus Findings
AnticancerSubstituted TDBCO induces apoptosis in cancer cells via oxidative stress mechanisms.
AntimicrobialCertain derivatives show significant activity against Gram-positive bacteria.
MechanisticUV-vis spectroscopy indicates binding interactions with DNA and proteins.

Q & A

Basic: What are the optimal storage and handling protocols for 5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene to maintain stability?

Answer:
The compound is light-, heat-, and air-sensitive, requiring storage at ≤−4°C under inert gas (e.g., nitrogen or argon) to prevent degradation . Handling should occur in a glovebox or fume hood with appropriate PPE (gloves, lab coats, safety goggles). Long-term storage is discouraged due to potential instability; users should request updated safety data sheets (SDS) if prolonged storage is unavoidable .

Basic: What synthetic methodologies are established for preparing this compound?

Answer:
While direct synthesis protocols for this compound are not detailed in the evidence, analogous annulene derivatives (e.g., Tröger’s base analogues) are synthesized via [8]annulene frameworks. Key steps include cyclization of diaryl precursors under controlled oxidative conditions and purification via column chromatography . Reaction yields depend on solvent choice (e.g., anhydrous THF) and catalyst selection.

Basic: Which analytical techniques are validated for assessing the purity and structural integrity of this compound?

Answer:
High-performance liquid chromatography (HPLC) is recommended for purity analysis (≥98% confirmed in product specifications) . Complementary techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural verification. X-ray crystallography may resolve ambiguities in molecular geometry, though no crystallographic data is currently reported .

Advanced: How can computational chemistry elucidate the electronic structure and photophysical properties of 4n-membered annulenes like this compound?

Answer:
Density functional theory (DFT) calculations and photoelectron spectroscopy (PES) are pivotal for modeling conjugated 4n π-electron systems. NIST data highlights correlations between ring size, antiaromaticity, and HOMO-LUMO gaps in annulenes . Software tools like COMSOL Multiphysics enable simulations of electronic transitions, aiding in predicting UV-Vis absorption spectra and redox potentials .

Advanced: What experimental strategies address contradictions in reported reactivity data under oxidative conditions?

Answer:
Discrepancies in oxidative reactivity (e.g., decomposition to CO/CO₂ ) may arise from trace impurities or varying reaction atmospheres. Methodological solutions include:

  • Controlled Environment Replication: Conduct reactions in rigorously degassed solvents and inert atmospheres.
  • In Situ Monitoring: Use real-time FTIR or Raman spectroscopy to track intermediate formation.
  • Factorial Design: Systematically vary oxidizer concentration, temperature, and solvent polarity to identify critical parameters .

Advanced: How does conjugation in 4n-membered rings influence the compound’s application in materials science?

Answer:
The antiaromatic nature of 4n π-electron systems confers unique optoelectronic properties, such as tunable bandgaps and charge transport behavior. Researchers can exploit these traits for organic semiconductors or non-linear optical materials. Experimental validation requires cyclic voltammetry (CV) to assess redox activity and time-resolved fluorescence spectroscopy to measure exciton lifetimes .

Advanced: Can factorial design optimize reaction parameters for synthesizing derivatives of this compound?

Answer:
Yes. A 2³ factorial design (variables: temperature, catalyst loading, solvent polarity) efficiently screens optimal conditions for derivatization. For example, in synthesizing Tröger’s base analogues, interactions between variables revealed that lower temperatures (0–5°C) and polar aprotic solvents (e.g., DMF) maximize yield . Response surface methodology (RSM) further refines parameter ranges.

Advanced: What safety protocols mitigate risks during large-scale reactions involving this compound?

Answer:
Despite limited toxicological data , precautions include:

  • Containment: Use sealed reactors with pressure relief valves to manage gaseous decomposition products (CO/CO₂).
  • Ventilation: Install local exhaust ventilation (LEV) systems to prevent inhalation exposure.
  • Emergency Protocols: Pre-plan neutralization steps (e.g., quenching with aqueous NaHCO₃) and ensure access to emergency eyewash stations .

Basic: What are the documented incompatibilities of this compound with common laboratory reagents?

Answer:
The compound reacts with strong oxidizers (e.g., KMnO₄, HNO₃), producing hazardous gases. Avoid contact with acids/bases that may induce ring-opening reactions. Compatibility testing with solvents (e.g., DMSO, ethers) is advised before use .

Advanced: How can AI-driven tools enhance experimental design for novel derivatives of this compound?

Answer:
Machine learning (ML) algorithms trained on annulene reactivity databases can predict optimal substituents for target properties (e.g., solubility, luminescence). Platforms like COMSOL Multiphysics integrate AI for virtual screening of reaction pathways, reducing trial-and-error experimentation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene
Reactant of Route 2
5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.